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molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propionic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propionic acid

Cat. No. B1265867
M. Wt: 165.19 g/mol
InChI Key: WXOHKMNWMKZMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05707989

Procedure details

A mixture of 155 g of 4-nitro-cinnamic acid in 1 l of methanol is mixed with 15 g of palladium on charcoal (10%) and 30 ml of water and hydrogenated at ambient temperature under 3 bar until no more hydrogen is taken up (2 hours). After filtration and evaporation of the solvent in a rotary evaporator, 2 lots of 300 ml of toluene are added in order to eliminate residual water and the solvent is distilled off in a rotary evaporator. In this way 132 g (quant.) of 3-(4-aminophenyl)propionic acid are obtained.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator, 2 lots of 300 ml of toluene
ADDITION
Type
ADDITION
Details
are added in order
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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